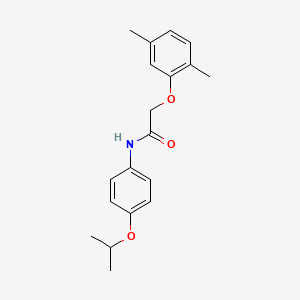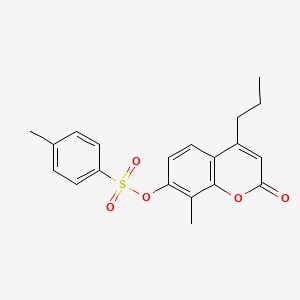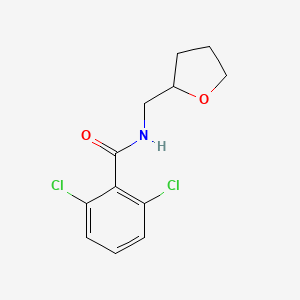
2-(2,5-dimethylphenoxy)-N-(4-isopropoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dimethylphenoxy)-N-(4-isopropoxyphenyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA belongs to the class of N-phenylacetamide derivatives, which have been studied for their anti-inflammatory, analgesic, and anticonvulsant properties.
作用機序
The mechanism of action of 2-(2,5-dimethylphenoxy)-N-(4-isopropoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various molecular targets such as NF-κB, PI3K/Akt/mTOR, and MAPK pathways. This compound also modulates the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In cancer research, this compound inhibits tumor growth and induces apoptosis in cancer cells. In inflammation research, this compound reduces the production of inflammatory cytokines and inhibits the activation of NF-κB. In neurodegenerative disorder research, this compound reduces oxidative stress and inflammation and improves cognitive function and memory.
実験室実験の利点と制限
2-(2,5-dimethylphenoxy)-N-(4-isopropoxyphenyl)acetamide has several advantages for lab experiments such as its high purity and yield, and its potential therapeutic applications in various diseases. However, this compound also has some limitations such as its low solubility in water, which can make it difficult to administer in animal models. This compound also has not been extensively studied in human clinical trials, which limits its potential therapeutic applications in humans.
将来の方向性
There are several future directions for 2-(2,5-dimethylphenoxy)-N-(4-isopropoxyphenyl)acetamide research such as studying its potential therapeutic applications in other diseases such as diabetes, cardiovascular disease, and autoimmune disorders. Future research can also focus on optimizing the synthesis method of this compound to improve its yield and purity. Additionally, future research can focus on developing novel formulations of this compound that can improve its solubility and bioavailability in animal models. Finally, future research can focus on conducting human clinical trials to evaluate the safety and efficacy of this compound in humans.
合成法
The synthesis of 2-(2,5-dimethylphenoxy)-N-(4-isopropoxyphenyl)acetamide involves the reaction of 2-(2,5-dimethylphenoxy)aniline and 4-isopropoxyphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. This method has been reported to yield this compound with high purity and yield.
科学的研究の応用
2-(2,5-dimethylphenoxy)-N-(4-isopropoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer cells. This compound exerts its anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells.
In inflammation research, this compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. This compound also inhibits the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammatory responses.
In neurodegenerative disorder research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. This compound also improves cognitive function and memory in animal models of Alzheimer's disease.
特性
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(4-propan-2-yloxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-13(2)23-17-9-7-16(8-10-17)20-19(21)12-22-18-11-14(3)5-6-15(18)4/h5-11,13H,12H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYCKAFKKDWXTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(2-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5146711.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5146714.png)


![2-{1-[2-(4-morpholinyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-phenylacetamide](/img/structure/B5146722.png)

![7-(allylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5146733.png)

![3-(ethylthio)-6-(2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5146746.png)
![2-nitro-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B5146749.png)

![1-{4-[(4-chloro-1-naphthyl)oxy]butyl}pyrrolidine oxalate](/img/structure/B5146760.png)
![N-(2-chlorophenyl)-2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5146781.png)
